3-[(3-hydroxypropyl)amino]propanoic acid
Description
Nomenclature and Structural Classification in Academic Literature
In academic and chemical literature, 3-[(3-hydroxypropyl)amino]propanoic acid is identified by its systematic IUPAC name and other chemical identifiers. Structurally, it is classified as a β-amino acid. This classification arises from the position of the amino group on the carbon atom that is beta to the carboxyl group. Unlike α-amino acids, where the amino group is attached to the same carbon as the carboxyl group, β-amino acids have a two-carbon separation between these functional groups. sigmaaldrich.com This structural difference has profound implications for the molecule's conformational flexibility and its ability to form secondary structures.
The presence of a 3-hydroxypropyl group attached to the nitrogen atom further categorizes this compound as an N-substituted β-amino acid. This substitution introduces a hydroxyl functional group, which can participate in hydrogen bonding and serve as a site for further chemical modification.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₃NO₃ |
| CAS Number | 55937-35-4 |
| Molecular Weight | 147.17 g/mol |
| InChI Key | QNKCOWNLFCGNPL-UHFFFAOYSA-N |
Data sourced from PubChem and other chemical databases. sigmaaldrich.com
Historical Perspectives in Amino Acid Chemistry Research
The study of amino acids began with the discovery of asparagine in 1806, and for over a century, the primary focus of amino acid chemistry was on the proteinogenic α-amino acids. The exploration of non-proteinogenic amino acids, including β-amino acids, represents a more recent, yet significant, expansion of the field. The initial interest in β-amino acids was largely academic, focusing on their synthesis and the fundamental differences in their chemical behavior compared to their α-isomers.
Historically, the synthesis of β-amino acids presented a greater challenge than that of α-amino acids. However, with the development of more sophisticated synthetic methodologies in organic chemistry, the accessibility of a wide range of β-amino acid structures has increased, paving the way for more in-depth research into their properties and potential applications. The discovery of naturally occurring β-amino acids and their presence in some biologically active compounds further spurred interest in this class of molecules. sigmaaldrich.com
Significance of β-Amino Acid Derivatives in Contemporary Research
In recent decades, β-amino acid derivatives have emerged as a significant area of contemporary research. Their unique structural characteristics make them valuable building blocks in medicinal chemistry and materials science. One of the most notable features of β-amino acids is their ability to form stable, well-defined secondary structures, such as helices and sheets, in oligomers known as β-peptides. These β-peptides often exhibit enhanced resistance to enzymatic degradation compared to their α-peptide counterparts, a property that is highly desirable in the development of therapeutic peptides.
Furthermore, the incorporation of β-amino acid motifs into small molecules has been explored as a strategy to create novel pharmacophores. Research has shown that derivatives of β-amino acids can exhibit a wide range of biological activities. They are utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.
Emerging Research Trajectories for this compound
While specific research on this compound is not extensively documented, its structural features allow for informed speculation on potential research trajectories. The presence of both a secondary amine and a primary alcohol, in addition to the carboxylic acid, provides multiple points for chemical modification and incorporation into larger molecular frameworks.
One potential area of investigation is in the field of materials science, specifically in the development of novel polymers. The hydroxyl and carboxylic acid functionalities could be utilized for polyester (B1180765) synthesis, while the entire molecule could be incorporated as a monomer in the creation of functional polyamides or other polymers with tailored properties such as hydrophilicity and biodegradability.
In the realm of medicinal chemistry, this compound could serve as a scaffold for the synthesis of new chemical entities. For instance, recent studies on structurally related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have shown promising antimicrobial and anticancer activities. These findings suggest that the N-substituted β-amino propanoic acid backbone could be a valuable starting point for the development of new therapeutic agents. The hydroxyl group on the propyl chain of this compound offers a site for further derivatization to explore structure-activity relationships.
Table 2: Potential Research Areas for this compound
| Research Area | Potential Application/Focus | Rationale based on Structural Features |
| Polymer Chemistry | Synthesis of novel biodegradable polyesters or polyamides. | Presence of hydroxyl, carboxylic acid, and amine functionalities suitable for polymerization. |
| Medicinal Chemistry | Scaffold for the synthesis of new bioactive compounds. | The β-amino acid core is a known pharmacophore; the hydroxyl group allows for further modification. |
| Bioconjugation | Linker molecule for attaching to other biomolecules. | Multiple functional groups provide versatility for conjugation chemistry. |
Structure
3D Structure
Properties
IUPAC Name |
3-(3-hydroxypropylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c8-5-1-3-7-4-2-6(9)10/h7-8H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKCOWNLFCGNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCC(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55937-35-4 | |
| Record name | 3-[(3-hydroxypropyl)amino]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 3 3 Hydroxypropyl Amino Propanoic Acid and Its Analogues
Classical Condensation and Amidation Approaches in Synthesis
Traditional synthetic routes to β-amino acids often rely on established condensation and amidation reactions. illinois.edu One of the most common strategies involves the conjugate addition of an amine nucleophile to a Michael acceptor, such as an acrylic acid derivative. illinois.educambridge.org In the context of 3-[(3-hydroxypropyl)amino]propanoic acid, a direct and classical approach would be the Michael addition of 3-aminopropan-1-ol to acrylic acid. This reaction forms the characteristic β-amino acid backbone in a single step.
Similarly, amidation reactions are fundamental in peptide chemistry and can be adapted for the synthesis of β-amino acid derivatives. researchgate.net These reactions typically involve the coupling of a carboxylic acid and an amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC) to act as a dehydrating agent. researchgate.net While not a primary method for synthesizing the parent scaffold of this compound, amidation is crucial for its subsequent incorporation into peptide chains or for creating amide derivatives. Lewis acids such as Ti(OiPr)4 can also be employed to mediate the direct amidation of unprotected amino acids, offering a pathway that avoids the need for protecting groups. nih.gov
A study on the synthesis of related structures, specifically 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, utilized a well-established methodology where 4-aminophenol (B1666318) was reacted with acrylic acid in water at reflux to yield the desired N-substituted β-amino acid. nih.gov This exemplifies a classical, straightforward condensation approach applicable to this class of compounds.
| Reaction Type | Reactants | Product Scaffold | Key Features |
| Michael Addition | Amine + α,β-Unsaturated Carbonyl | β-Amino Acid | Forms C-N bond at the β-position. illinois.edu |
| Amidation | Carboxylic Acid + Amine | Amide/Peptide Bond | Requires activation of the carboxylic acid (e.g., with DCC). researchgate.net |
Advanced Synthetic Strategies
To improve efficiency, yield, and molecular diversity, advanced synthetic strategies have been developed. These methods offer significant advantages over classical approaches by reducing reaction times, minimizing byproducts, and enabling the construction of complex molecular scaffolds in fewer steps.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields while minimizing the formation of byproducts. benthamdirect.comdntb.gov.ua This is achieved through rapid and uniform heating of the reaction mixture. creative-peptides.com
For the synthesis of β-amino acids, microwave energy has been successfully applied to aza-Michael conjugate addition reactions. benthamdirect.comdntb.gov.ua This approach is highly effective for the addition of N-nucleophiles to substituted acrylate (B77674) derivatives, providing a reliable and general methodology for producing various β-amino acids. benthamdirect.comdntb.gov.ua The combination of microwave assistance with polymer-assisted solution phase synthesis (PASPS) and solid-phase extraction (SPE) for purification has been used to create libraries of β-aminoketones, demonstrating an efficient, clean, and scalable protocol. mdpi.com The main advantages of microwave-assisted chemistry are the significant reduction in synthesis time and often higher product purity. creative-peptides.commdpi.com
| Parameter | Conventional Heating | Microwave Heating |
| Reaction Time | Hours to Days | Minutes to Hours benthamdirect.comcreative-peptides.com |
| Heating Mechanism | Conduction/Convection (Slow, Non-uniform) | Dielectric Heating (Rapid, Uniform) creative-peptides.com |
| Yields | Often lower | Generally higher benthamdirect.com |
| Side Reactions | More prevalent | Minimized benthamdirect.comcreative-peptides.com |
The synthesis of complex molecules like this compound and its analogues, which contain multiple functional groups (amino, hydroxyl, and carboxyl), requires precise control over reactivity. Chemoselective manipulations are critical for modifying one functional group in the presence of others without the need for extensive protection-deprotection sequences.
Lewis acid catalysis offers one route to achieving chemoselectivity. For instance, in the amidation of unprotected amino acids, a Lewis acid like B(OCH2CF3)3 or Ti(OiPr)4 can coordinate to both the amino and carboxyl groups. nih.gov This interaction forms a cyclic intermediate that solubilizes the amino acid in an organic solvent and selectively activates the carboxyl group for amidation, leaving the amino group untouched by the coupling partner. nih.gov
Another advanced strategy involves using a versatile scaffold, such as a 4-substituted-1,3-oxazinan-6-one, derived from a β-amino acid. This scaffold can be selectively functionalized. For example, the scaffold can be enolized and intercepted with various electrophiles to introduce substituents at specific positions with high diastereoselectivity before being converted into a multifunctional β-amino acid derivative. latrobe.edu.au Such multistep pathways, which may include transformations like the Nef reaction, provide access to a wide variety of enantiomerically pure and functionally diverse β-amino acids. latrobe.edu.au
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov MCRs are prized for their operational simplicity, high atom economy, and ability to rapidly generate molecular complexity and diversity, making them ideal for creating libraries of compounds. nih.gov
Several MCRs are applicable to the synthesis of β-amino acid scaffolds. A one-pot, three-component reaction between an aromatic aldehyde, an enolizable ketone or β-keto ester, and a nitrile can efficiently produce β-acetamido carbonyl compounds, which are precursors to β-amino acids. organic-chemistry.orgorganic-chemistry.org This reaction can be catalyzed by cyanuric chloride in an aqueous medium, highlighting its cost-effectiveness and environmental friendliness. organic-chemistry.org Another example is the Passerini condensation of acyl cyanides, carboxylic acids, and isonitriles, which provides access to β-peptides of α-hydroxy-β-amino acids. nih.gov Furthermore, a one-pot assembly of an aryl amine, a ketone, and a cyclic ether or alcohol can lead to the formation of β-amino-ethers and β-amino-alcohols through a nucleophilic radical addition to an in-situ generated ketimine. nih.gov
| Reaction Name | Components | Resulting Scaffold | Reference |
| Passerini Reaction | Acyl Cyanide + Carboxylic Acid + Isonitrile | α-Hydroxy-β-Amino Acid Diamide | nih.gov |
| Mannich-type Reaction | Aldehyde + Ketone/Ester + Nitrile | β-Acetamido Carbonyl | organic-chemistry.org |
| Radical-mediated MCR | Aryl Amine + Ketone + Ether/Alcohol | β-Amino-Ether/Alcohol | nih.gov |
Derivatization and Functionalization Strategies
Once the core scaffold of this compound is synthesized, it can be further modified to create a diverse range of analogues. Derivatization strategies focus on altering the molecule's properties by adding or modifying functional groups, particularly at the nitrogen atom.
N-substitution of β-amino acids is a common strategy for creating derivatives with tailored properties. This can be achieved through various chemical transformations, including alkylation and acylation of the secondary amine in the this compound backbone.
A novel approach for the synthesis of N-alkyl-β-amino acids and their corresponding esters involves the use of dendrimeric intermediates in a one-pot reaction. cambridge.org This method provides a simple route to N-alkyl-β-alanine derivatives under mild conditions. cambridge.org For analytical or synthetic purposes, the amino group is often protected. Standard protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) can be introduced. For example, the synthesis of N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid was achieved by reacting the amino acid with NaHCO3 and Fmoc-OSu or Boc anhydride. researchgate.net
Enzyme-catalyzed reactions also provide a sophisticated method for derivatization. The β-subunit of tryptophan synthase, for instance, has been engineered through directed evolution to catalyze β-N-substitution reactions, enabling the synthesis of a variety of N-substituted amino acids. nih.gov Although developed for α-amino acids, these biocatalytic tools represent a frontier in creating densely functionalized and unique amino acid building blocks. nih.gov
Formation of Hydrazones and Schiff Bases from Amine Precursors
The secondary amine functionality within this compound analogues is a key precursor for the synthesis of Schiff bases and hydrazones. Schiff bases, or imines, are formed through the condensation reaction between a primary or secondary amine and an aldehyde or ketone. youtube.com Similarly, hydrazones are synthesized from the reaction of hydrazides with carbonyl compounds. unco.edu These reactions are typically reversible and can be pH-sensitive. ntu.ac.uk
In the context of analogues of the title compound, the synthesis of hydrazones often proceeds via a hydrazide intermediate. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been successfully converted into hydrazides, which then serve as the amine precursor for reaction with various carbonyl compounds. A notable example involves the condensation of a dihydrazide derivative with a range of aromatic aldehydes and ketones to yield the corresponding hydrazones. nih.gov This transformation highlights the utility of the amino acid scaffold in generating libraries of hydrazone derivatives.
The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the characteristic carbon-nitrogen double bond (C=N-NH) of the hydrazone. nih.gov The stability of the resulting hydrazone can be influenced by the electronic nature of the substituents on the carbonyl compound. ntu.ac.uk For example, the reaction of N-(4-hydroxyphenyl)-β-alanine hydrazide with isatin (an indole-based ketone) demonstrates the formation of a complex hydrazone, linking the amino acid backbone to a heterocyclic scaffold.
Table 1: Examples of Hydrazone Formation from Amino Acid Hydrazide Precursors
| Amine Precursor | Carbonyl Compound | Resulting Functional Group | Reference |
| N-(4-hydroxyphenyl)-β-alanine dihydrazide | Aromatic Aldehydes/Ketones | Hydrazone | nih.gov |
| N-(4-hydroxyphenyl)-β-alanine hydrazide | Isatin (Indole-2,3-dione) | Hydrazone | |
| Cyanoacetyl hydrazine (B178648) | 3-Acetylpyridine | Hydrazide-hydrazone | nih.gov |
Incorporation into Indole (B1671886) and Coumarin Scaffolds
The functional groups of this compound and its analogues allow for their incorporation into medicinally significant heterocyclic scaffolds such as indoles and coumarins.
Coumarin Scaffolds: The amino and carboxylic acid moieties of β-amino acids are particularly suitable for forming amide linkages with functionalized coumarins. A well-established method involves the peptide coupling of a coumarin-3-carboxylic acid with a β-amino acid ester. For example, coumarin-3-carboxylic acid has been reacted with β-alanine methyl ester using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. ntu.ac.uk This reaction yields methyl 3-[(2-oxo-2H-chromene-3-carbonyl)-amino]propanoate, effectively tethering the β-alanine unit to the C-3 position of the coumarin ring through a stable amide bond. ntu.ac.uk Subsequent hydrolysis of the methyl ester provides the corresponding carboxylic acid, 3-[(2-oxo-2H-chromene-3-carbonyl)-amino]-propanoic acid. ntu.ac.uk
Table 2: Synthesis of a Coumarin-β-Alanine Conjugate
| Reactant 1 | Reactant 2 | Coupling Reagents | Product | Reference |
| Coumarin-3-carboxylic acid | β-Alanine methyl ester hydrochloride | DCC, HOBt | Methyl 3-[(2-oxo-2H-chromene-3-carbonyl)-amino] propanoate | ntu.ac.uk |
| Methyl 3-[(2-oxo-2H-chromene-3-carbonyl)-amino] propanoate | 5% KOH, then HCl | N/A (Hydrolysis) | 3-[(2-oxo-2H-chromene-3-carbonyl)-amino]-propanoic acid | ntu.ac.uk |
Indole Scaffolds: Incorporation into indole scaffolds can be achieved through various synthetic strategies that utilize the reactivity of the amine or a derivative thereof. One approach involves the formation of a hydrazone by reacting a hydrazide derivative of the amino acid with an indole-based ketone. For example, N-(4-hydroxyphenyl)-β-alanine hydrazide reacts with 2-oxoindoline (isatin) to form 3-((4-hydroxyphenyl)amino)-N'-(2-oxoindolin-3-ylidene)propanehydrazide. This reaction links the amino acid derivative to the C-3 position of the indole ring system via a hydrazone bridge. While this method connects the two scaffolds, other classical indole syntheses, such as the Fischer indole synthesis, could potentially construct the indole ring itself using the amino acid derivative as a building block, although specific examples for this exact substrate are less common.
Oxidative and Reductive Transformations of Functional Groups
The multiple functional groups of this compound are susceptible to various oxidative and reductive transformations, allowing for the synthesis of a range of derivatives.
Oxidative Transformations: The primary alcohol and secondary amine are the main sites for oxidation.
Oxidation of the Hydroxyl Group: The primary alcohol can be selectively oxidized to an aldehyde or further to a carboxylic acid. Copper-based catalyst systems, such as those using TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) as a co-catalyst, are effective for the aerobic oxidation of primary alcohols. youtube.com These methods can exhibit high chemoselectivity, oxidizing the alcohol in the presence of amine functionalities. youtube.com The resulting aldehyde or carboxylic acid derivative provides a new handle for further synthetic modifications.
Oxidation of the Amine Group: Secondary amines can be oxidized using various reagents. For example, neutral potassium permanganate can degrade secondary amines to form aldehydes or ketones. google.com Biocatalytic approaches using amine oxidases can also achieve the oxidation of amines, often with high specificity. nih.gov
Reductive Transformations: The carboxylic acid is the primary site for reduction.
Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol, transforming the parent molecule into 3-(propylamino)propane-1,3-diol. This reduction is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF). This transformation increases the hydroxyl functionality of the molecule, which can be useful for subsequent polymerization or derivatization reactions. The secondary amine and primary alcohol groups are generally stable under these reducing conditions.
Nucleophilic Substitution Reactions Involving Hydroxyl Moieties
The primary hydroxyl group of the 3-hydroxypropyl moiety is a key site for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. However, the hydroxyl group itself is a poor leaving group (as hydroxide, OH⁻). youtube.comfiveable.me Therefore, it must first be "activated" by converting it into a better leaving group. unco.edunih.govresearchgate.net
A common and effective strategy for activation is the conversion of the alcohol to a sulfonate ester, such as a tosylate (p-toluenesulfonate). youtube.com This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group, readily displaced by a wide variety of nucleophiles in an Sₙ2 reaction. fiveable.me This approach has been used for the selective monotosylation of primary alcohols in the presence of other hydroxyl groups, followed by nucleophilic displacement. google.com
Once activated, the carbon bearing the tosylate group becomes electrophilic and susceptible to attack by nucleophiles. This allows for the synthesis of various derivatives:
Halogenation: Reaction with halide ions (e.g., Cl⁻, Br⁻, I⁻) yields the corresponding 3-halopropylamino derivative.
Cyanation: Displacement by a cyanide ion (CN⁻) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. google.com
Azide Formation: Reaction with sodium azide (NaN₃) produces an alkyl azide, a precursor for amines (via reduction) or triazoles (via cycloaddition).
This two-step sequence of activation followed by substitution is a powerful method for the functionalization of the hydroxypropyl side chain, significantly expanding the synthetic utility of this compound and its analogues.
Computational and Theoretical Investigations of 3 3 Hydroxypropyl Amino Propanoic Acid Systems
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine optimized geometries, vibrational frequencies, and a host of electronic properties that govern a molecule's reactivity and interactions. researchgate.netsigmaaldrich.com
For molecules within the aminopropanoic acid family, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-31G**, are employed to predict ground-state geometries and electronic characteristics. researchgate.net Studies on related compounds, such as 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl)propanoic acid, have demonstrated that DFT methods can accurately predict vibrational spectra (FTIR and Raman) that show good agreement with experimental measurements. researchgate.net
These theoretical studies can identify the most stable conformers of a molecule by analyzing their relative energies. For instance, investigations into similar amino acid derivatives have identified different stable conformers, such as trans and cis forms, and evaluated their energetic profiles. researchgate.net This type of analysis is crucial for understanding the three-dimensional structure of 3-[(3-hydroxypropyl)amino]propanoic acid, which in turn dictates how it interacts with biological targets. Furthermore, DFT is used to calculate key electronic descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, ionization potential, and electron affinity, which are fundamental to understanding the molecule's chemical reactivity and stability.
Analysis of Charge Transfer and Hyperpolarizability Phenomena
The study of charge transfer and hyperpolarizability is critical for identifying materials with potential applications in nonlinear optics (NLO). NLO materials are essential for technologies like optical switching and frequency conversion. Computational methods, particularly DFT, are instrumental in predicting these properties.
Theoretical investigations on analogous compounds, such as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid, have utilized DFT to calculate important NLO-related parameters. nih.gov These parameters include the dipole moment (μ), mean polarizability (α), anisotropy of polarizability (Δα), and first (β) and second (γ) hyperpolarizabilities. For example, a study on a derivative of propanoic acid reported values for dipole moment, mean polarizability, and first hyperpolarizability that were higher than those of urea (B33335), a standard reference material for NLO properties. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. nih.gov These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. This information helps in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. For the broader class of amino acid derivatives, docking studies have been instrumental. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated as potential antimicrobial agents, and docking would be a logical step to identify their putative microbial protein targets. researchgate.net
Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-target complex over time. These simulations provide insights into the stability of the binding pose, the conformational changes that may occur upon binding, and the free energy of binding. This detailed understanding of the interaction dynamics is crucial for optimizing lead compounds in drug development. Although specific docking studies on this compound are not detailed in the available literature, the methodologies are well-established and directly applicable.
In Silico Prediction of Pharmacological Applicability
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates, a critical step in assessing a compound's pharmacological applicability. researchgate.net These predictions help to identify molecules with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures.
For this compound, some physicochemical and pharmacokinetic properties have been predicted using computational models and are available through public databases like PubChem. uni.lu These predictions provide a preliminary assessment of its drug-likeness.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound
| Property | Predicted Value | Reference |
|---|---|---|
| Molecular Formula | C6H13NO3 | uni.lu |
| Molecular Weight | 147.17 g/mol | uni.lu |
| XlogP | -3.3 | uni.lu |
| Hydrogen Bond Donor Count | 3 | uni.lu |
| Hydrogen Bond Acceptor Count | 4 | uni.lu |
| Rotatable Bond Count | 5 | uni.lu |
This table is interactive. Click on the headers to sort the data.
Furthermore, studies on the broader scaffold of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their potential as promising platforms for developing novel antimicrobial and anticancer agents. researchgate.netmdpi.comnih.gov These derivatives have shown activity against multidrug-resistant bacteria and fungi, as well as certain cancer cell lines. researchgate.netmdpi.com In silico ADME characterization of these derivatives, often visualized using models like the "BOILED-Egg" plot, helps to predict properties like gastrointestinal absorption and blood-brain barrier permeability. researchgate.net While these findings pertain to derivatives, they highlight the pharmacological potential of the underlying 3-aminopropanoic acid scaffold.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl)propanoic acid |
| (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid |
| Urea |
Advanced Analytical Characterization in Research of 3 3 Hydroxypropyl Amino Propanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-[(3-hydroxypropyl)amino]propanoic acid and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
In the ¹H NMR spectrum of the parent compound, distinct signals corresponding to the different proton environments are observed. For instance, the protons of the methyl group (CH₃) in a propanoic acid derivative typically appear as a triplet, while the methylene (B1212753) (CH₂) protons adjacent to the methyl group present as a quartet. docbrown.info The chemical shifts, reported in parts per million (ppm), are influenced by the proximity of electronegative atoms like oxygen and nitrogen. For example, in derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, hydrazones have shown characteristic broad singlets for NH₂ and NH groups. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. docbrown.info The spectrum of a propanoic acid derivative will show distinct peaks for the carboxyl carbon, and the different methylene carbons in the chain, with their chemical shifts being influenced by the neighboring functional groups. docbrown.info For example, the carbon atom of the carbonyl group (C=O) in propanoic acid resonates at a significantly different chemical shift compared to the alkyl carbons. docbrown.info
Interactive Table: Representative NMR Data for Propanoic Acid Derivatives
| Nucleus | Functional Group | Chemical Shift (δ) in ppm | Splitting Pattern | Reference |
| ¹H | CH₃ | ~1.16 | Triplet | docbrown.info |
| ¹H | CH₂ (adjacent to CH₃) | ~2.38 | Quartet | docbrown.info |
| ¹H | OH (carboxylic acid) | ~11.7 | Singlet | docbrown.info |
| ¹³C | C=O (carboxyl) | Not specified | Not applicable | docbrown.info |
| ¹³C | CH₂ | Not specified | Not applicable | docbrown.info |
| ¹³C | CH₃ | Not specified | Not applicable | docbrown.info |
Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to specific bond vibrations.
Key vibrational modes include the broad O-H stretching vibration from the hydroxyl group and the carboxylic acid, typically observed in the range of 3300-2500 cm⁻¹. docbrown.info The presence of a carbonyl group (C=O) from the carboxylic acid is confirmed by a strong absorption peak between 1725 and 1700 cm⁻¹. docbrown.info Furthermore, the N-H stretching and bending vibrations from the amino group, and C-N stretching vibrations provide further structural confirmation. For instance, in the synthesis of a tert-butyl-N-(3-hydroxypropyl) carbamate (B1207046), the disappearance of the primary amine absorption peak and the appearance of new peaks at 1527.0 cm⁻¹ (ν CO-NH) and 1689.6 cm⁻¹ (ν C=O) indicated the successful protection of the amine group. researchgate.net
Interactive Table: Characteristic IR Absorption Bands for Propanoic Acid Derivatives
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Reference |
| O-H (hydroxyl/carboxylic acid) | Stretching | 3300 - 2500 (broad) | docbrown.info |
| C=O (carboxylic acid) | Stretching | 1725 - 1700 | docbrown.info |
| N-H (amine) | Stretching | Not specified | |
| C-N | Stretching | Not specified | |
| C-O | Stretching | Not specified |
Mass Spectrometry Techniques
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound and for studying its breakdown products and metabolites.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound (C₆H₁₃NO₃), the predicted monoisotopic mass is 147.08954 Da. uni.lu HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, making it a powerful tool for confirming the identity of newly synthesized derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture before they are introduced into the mass spectrometer. This is particularly useful for analyzing complex mixtures, such as the degradation products of this compound. LC-MS methods have been developed for the quantitative analysis of amino acids and their oxidation products, which can be applied to study the stability and degradation pathways of this compound under various conditions. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and quantification of volatile and semi-volatile compounds. nih.gov For the analysis of non-volatile compounds like amino acids, a derivatization step is often required to make them amenable to GC analysis. nih.gov GC-MS is widely used for metabolite profiling in biological samples and can be employed to study the metabolism of this compound. nih.gov This technique allows for the reliable determination of various physiological compounds, including amino acids and other metabolites, in complex biological matrices. nih.gov
Chromatographic Methods for Purity Assessment and Mixture Separation
The purity of this compound and the separation of its derivatives from reaction mixtures are critical for its application in research and polymer synthesis. Chromatographic techniques are the cornerstone for these analytical challenges, offering high-resolution separation based on the physicochemical properties of the analyte. The choice of method is dictated by the compound's polarity, volatility, and the presence of chromophores.
Due to its bifunctional nature, containing both a secondary amine and a carboxylic acid, as well as a primary alcohol, this compound is a polar and non-volatile compound. This makes liquid chromatography the most suitable approach for its analysis.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile species like this compound. The compound's high polarity means that Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective mode of separation. halocolumns.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar solvent, typically water. halocolumns.commdpi.com The separation mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. halocolumns.com More polar analytes, such as the target compound, are more strongly retained. halocolumns.com
For purity assessment, HPLC can effectively separate the main compound from starting materials, by-products, and oligomers that may form during synthesis. acs.orgacs.org Reversed-phase HPLC (RP-HPLC) can also be employed, often with ion-pairing reagents to improve the retention and peak shape of the polar, zwitterionic compound. However, given its hydrophilic nature, HILIC often provides superior retention and resolution. mdpi.com
Since this compound lacks a strong UV chromophore, detection can be challenging. halocolumns.com Several strategies can be employed:
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for both identification and quantification, providing molecular weight information and structural data. nih.gov
Evaporative Light Scattering Detection (ELSD): This universal detection method is suitable for non-volatile analytes and its response is largely independent of the analyte's optical properties. acs.orguva.nl
Refractive Index (RI) Detection: While also a universal detector, it is less sensitive than ELSD and is not compatible with gradient elution. acs.org
Derivatization: To enable sensitive UV or fluorescence detection, the amino acid can be derivatized. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which react with the secondary amine to form highly fluorescent derivatives. nih.govnih.gov
The following table summarizes typical HPLC conditions that would be applicable for the analysis of this compound, based on methods used for similar compounds.
Table 1: Representative HPLC Conditions for the Analysis of Polar Amino Compounds
| Parameter | HILIC Method | RP-HPLC Method (with Derivatization) |
|---|---|---|
| Column | HILIC column (e.g., amide-based, bare silica) mdpi.com | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) acs.orgacs.org |
| Mobile Phase | Acetonitrile/water with buffer (e.g., ammonium (B1175870) formate) halocolumns.commdpi.com | Gradient of aqueous buffer and organic solvent (e.g., methanol (B129727) or acetonitrile) nih.gov |
| Detection | MS, ELSD, RI acs.orgacs.orgnih.gov | Fluorescence (post-derivatization with OPA/AQC) nih.govnih.gov |
| Flow Rate | 0.2 - 1.0 mL/min halocolumns.comnih.gov | 0.8 - 1.5 mL/min nih.gov |
| Application | Purity assessment, quantification of underivatized compound. halocolumns.com | Trace analysis, quantification in complex matrices. nih.gov |
Gas Chromatography (GC) is generally less suitable for the direct analysis of this compound due to the compound's low volatility and thermal lability. However, GC can be used following a derivatization step to convert the polar functional groups (amine, carboxyl, and hydroxyl) into more volatile and thermally stable esters and/or silyl (B83357) ethers. This approach can be valuable for specific applications, such as identifying impurities or in metabolic studies. Pyrolysis-GC has been used to analyze related polyamide systems, though this is a destructive technique more suited for polymer characterization than for monomer purity. dtic.mil
The table below illustrates the kind of separation data that can be obtained with chromatographic methods, showing the separation of related monomers and oligomers, which is a key aspect of purity assessment for polymer precursors.
Table 2: Illustrative Separation Data for Polyamide Monomers and Oligomers using HPLC
| Compound | Retention Time (min) (Illustrative) | Method | Detection | Reference |
|---|---|---|---|---|
| Monomer (e.g., 6-Aminocaproic Acid) | 12.5 | Mixed-Mode HPLC | RI | acs.org |
| Dimer | 9.8 | RP-HPLC | ELSD | acs.org |
| Trimer | 8.5 | RP-HPLC | ELSD | acs.org |
| Tetramer | 7.9 | RP-HPLC | ELSD | acs.org |
Note: Retention times are illustrative and depend on the specific chromatographic conditions. The data demonstrates the principle of separating monomers from higher molecular weight species.
Exploration of Derivatives and Analogues of 3 3 Hydroxypropyl Amino Propanoic Acid
Phenolic Amino Acid Derivatives Research
The incorporation of phenolic moieties into the amino acid scaffold has been a key area of investigation, leading to the development of compounds with significant biological potential.
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
A series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been synthesized and evaluated for their biological activities. elsevierpure.comnih.gov These compounds, featuring a 4-hydroxyphenyl group, have shown promise as antimicrobial and anticancer agents. elsevierpure.comnih.gov
The synthesis of these derivatives often begins with the reaction of 4-aminophenol (B1666318) with methyl acrylate (B77674) or acrylic acid to form key intermediates. nih.gov These intermediates are then further modified, for instance, through hydrazinolysis to produce hydrazides, which can be reacted with various carbonyl compounds to yield a diverse library of hydrazones. nih.govresearchgate.net
Research has demonstrated that these derivatives exhibit structure-dependent antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria and fungi. elsevierpure.comnih.gov Hydrazones containing heterocyclic substituents, in particular, have displayed potent and broad-spectrum antimicrobial effects. elsevierpure.comresearchgate.net The minimum inhibitory concentrations (MICs) for some of these compounds against methicillin-resistant Staphylococcus aureus (MRSA) range from 1 to 8 µg/mL, and against vancomycin-resistant Enterococcus faecalis, from 0.5 to 2 µg/mL. elsevierpure.comnih.gov Significant activity has also been noted against the emerging fungal pathogen Candida auris, with MIC values between 0.5 and 64 µg/mL. elsevierpure.comresearchgate.net
In addition to their antimicrobial properties, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been assessed for their anticancer and antioxidant activities. nih.govelsevierpure.com A number of these compounds were found to reduce the viability of A549 non-small cell lung cancer cells and inhibit their migration in laboratory studies. nih.gov Notably, the derivative 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide) (referred to as compound 20 in the study) has been highlighted as a particularly promising candidate, exhibiting both potent antioxidant and anticancer properties with selectivity towards cancerous cells over non-cancerous Vero cells. nih.gov
Interactive Data Table: Antimicrobial and Anticancer Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound Type | Research Focus | Key Findings | Citations |
| Hydrazone Derivatives | Antimicrobial Activity | Potent and broad-spectrum activity, particularly those with heterocyclic substituents. MICs as low as 0.5 µg/mL against E. faecalis and C. auris. | elsevierpure.comnih.govresearchgate.net |
| Phenyl-Substituted Derivatives | Antimicrobial Activity | Inclusion of a 4-NO2 substituted phenyl ring enhanced activity against S. aureus, E. faecalis, E. coli, and K. pneumoniae. | mdpi.com |
| Furan-Containing Hydrazide | Anticancer & Antioxidant Activity | Showed potent antioxidant properties and selective anticancer activity against A549 lung cancer cells, reducing cell viability and migration. | nih.gov |
| General Derivatives | Anticancer Activity | Several derivatives reduced A549 cell viability by 50% and suppressed cell migration in vitro. | nih.govelsevierpure.com |
3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives
Research has also been conducted on 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives, which are characterized by a 3-hydroxyphenyl group. mdpi.comlsmu.lt These compounds have been synthesized and investigated for their potential as antimicrobial and anticancer agents, particularly against drug-resistant pathogens and chemotherapy-resistant cancer cells. mdpi.comnih.gov
The synthesis of these derivatives involves various chemical reactions, including esterification, hydrazinolysis, and condensation reactions. mdpi.comnih.gov For example, a key intermediate, 3,3′-((3-hydroxyphenyl)azanediyl)di(propanehydrazide), can be prepared by heating the corresponding methyl ester with hydrazine (B178648) hydrate. mdpi.com
The antimicrobial activity of these compounds is structure-dependent, with a predominant effect against Gram-positive pathogens. mdpi.comnih.gov Derivatives that include 4-nitrophenyl, 1-naphthyl, and 5-nitro-2-thienyl groups have demonstrated heightened activity against S. aureus and E. faecalis. mdpi.comnih.gov
In the context of anticancer research, certain derivatives have shown antiproliferative activity against cisplatin-resistant FaDu head and neck cancer cells at low micromolar concentrations. mdpi.comnih.gov In silico modeling suggests that one of the active compounds may interact with the HER-2 and c-MET proteins, which are known to be involved in cancer progression. mdpi.comnih.gov Furthermore, these compounds were found to induce significant oxidative stress in FaDu cells while showing low cytotoxicity in non-cancerous HEK293 cells. mdpi.com
Sulphur-Containing Analogues: e.g., (S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic Acid
The replacement of atoms within the propanoic acid backbone with sulphur has led to the generation of sulphur-containing analogues. An example of such a compound is (S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid. sigmaaldrich.comsigmaaldrich.com
Detailed research on the synthesis and biological activity of this specific analogue is not extensively available in published literature. Information is primarily found in chemical supplier catalogs, which provide basic data such as its IUPAC name, (2S)-2-amino-3-[(3-hydroxypropyl)sulfanyl]propanoic acid, and CAS number, 1023971-10-9. sigmaaldrich.com A hydrochloride salt of this compound is also commercially available. bldpharm.com The synthesis of a related compound, 2-((3-Hydroxypropyl)amino)-3-((3-hydroxypropyl)thio)propanoic acid, is noted, though it differs by the addition of a second hydroxypropyl group to the amino function. bldpharm.com The synthesis and biological evaluation of other structurally similar amino acid derivatives containing sulphur have been reported, such as (S)-2-amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid, which has been studied for its affinity for glutamate (B1630785) receptors. nih.gov However, specific research findings on the biological properties of (S)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid remain limited.
Indole-Derived Propanoic Acid Analogues
The incorporation of an indole (B1671886) ring system has resulted in a class of propanoic acid analogues with notable biological activities. Indole-3-propionic acid (IPA) is a well-studied example and serves as a key structural motif for this class of compounds. frontiersin.orgnih.gov IPA is a metabolite produced by gut bacteria from tryptophan. frontiersin.org
Research into IPA and its derivatives has revealed a range of biological effects. It is recognized for its neuroprotective properties, which have been observed in various models of neuronal injury and stress. acs.org Furthermore, IPA has been shown to modulate gut microbiota and maintain the integrity of the intestinal barrier, which can help prevent the leakage of bacterial toxins that contribute to conditions like steatohepatitis. nih.govresearchgate.net
The biological activities of IPA are multifaceted. It can influence blood glucose levels, increase insulin (B600854) sensitivity, and inhibit lipid synthesis and inflammatory factors in the liver. frontiersin.org In cardiomyocytes, IPA has been identified as a modulator of mitochondrial function. frontiersin.org The effects appear to be concentration and duration-dependent, with acute treatment enhancing mitochondrial respiration while chronic exposure may lead to dysfunction. frontiersin.org
The synthesis of analogues based on the indole-3-propionic acid structure is an active area of research. For example, a diester of curcumin (B1669340) and IPA has been synthesized to improve the bioavailability of curcumin and has been investigated as a cholinesterase inhibitor. acs.org This highlights the utility of the indole-propanoic acid scaffold in developing hybrid molecules with potential therapeutic applications.
Fluoro-Substituted Derivatives Research: 2,2-Difluoro-3-[(3-hydroxypropyl)amino]propanoic Acid
The strategic introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties. In this context, research has been directed towards fluoro-substituted derivatives, such as 2,2-Difluoro-3-[(3-hydroxypropyl)amino]propanoic acid. sigmaaldrich.com
Specific research publications detailing the synthesis and biological activity of 2,2-Difluoro-3-[(3-hydroxypropyl)amino]propanoic acid (CAS Number: 2137844-77-8) are limited. sigmaaldrich.com Much of the available information comes from chemical databases and suppliers. The parent compound, α,α-difluoro-β-alanine, has been the subject of synthetic research. researchgate.net One practical synthesis route involves a Reformatsky reaction of ethyl bromodifluoroacetate with N,N-(dibenzyl)-1H-benzotriazolyl-1-methylamine to yield a protected form of α,α-difluoro-β-alanine, which can then be deprotected. researchgate.net This methodology provides access to the core difluoro-β-amino acid structure. The synthesis of the title compound would require a subsequent reaction, such as reductive amination, with 3-hydroxypropanal (B37111) or a related electrophile.
While direct biological data on 2,2-Difluoro-3-[(3-hydroxypropyl)amino]propanoic acid is not readily found, the related precursor, 2,2-difluoro-3-hydroxypropanoic acid, is documented in chemical databases like PubChem. nih.gov The introduction of the difluoro group is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity.
Mechanistic Studies of Biological Interactions and Activities Excluding Clinical Human Data
Enzyme Inhibition and Receptor Modulation Studies
Current research literature does not provide specific studies on the enzyme inhibition or receptor modulation activities of 3-[(3-hydroxypropyl)amino]propanoic acid. Further investigation is required to determine its potential interactions with specific enzymes or biological receptors.
Antimicrobial Mechanisms of Action
While direct mechanistic studies on this compound are not available, research on structurally related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives provides insights into potential antimicrobial activities.
A series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated structure-dependent antimicrobial activity against ESKAPE group pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) mdpi.comnih.govresearchgate.net. The antimicrobial efficacy of these derivatives was found to be influenced by the nature of various aromatic and heterocyclic substitutions on the core structure mdpi.comnih.govresearchgate.net.
Notably, hydrazone derivatives containing heterocyclic substituents showed the most potent and broad-spectrum activity nih.govresearchgate.net. For instance, certain derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 8 µg/mL and against vancomycin-resistant Enterococcus faecalis with MICs between 0.5 and 2 µg/mL nih.govresearchgate.net. Activity was also observed against Gram-negative pathogens such as Escherichia coli and Klebsiella pneumoniae, albeit at higher concentrations mdpi.comnih.gov. The inclusion of a 4-NO2 substitution on a phenyl ring enhanced the activity against both Gram-positive and Gram-negative bacteria mdpi.com. These findings suggest that the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is a promising pharmacophore for developing new antimicrobial agents to target multidrug-resistant bacteria mdpi.comnih.govresearchgate.net.
Table 1: Antimicrobial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Against ESKAPE Pathogens
| Compound Type | Pathogen | MIC Range (µg/mL) |
|---|---|---|
| Hydrazone Derivatives | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 - 8 |
| Hydrazone Derivatives | Vancomycin-Resistant Enterococcus faecalis | 0.5 - 2 |
| Phenyl-Substituted Derivatives | Staphylococcus aureus | 16 |
| 4-NO2 Phenyl-Substituted Derivatives | Staphylococcus aureus | 16 |
| 4-NO2 Phenyl-Substituted Derivatives | Enterococcus faecalis | 16 |
| 4-NO2 Phenyl-Substituted Derivatives | Escherichia coli | 32 |
| 4-NO2 Phenyl-Substituted Derivatives | Klebsiella pneumoniae | 64 |
Data sourced from studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives mdpi.comnih.govresearchgate.net.
The same series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also showed significant efficacy against drug-resistant fungal pathogens, including the emerging multidrug-resistant yeast Candida auris mdpi.comnih.govresearchgate.net. The antifungal activity was found to be structure-dependent, with certain derivatives demonstrating substantial potency mdpi.comnih.govresearchgate.net.
The MIC values for these derivatives against various drug-resistant Candida species, including C. auris, ranged from 0.5 to 64 µg/mL nih.govresearchgate.net. Specifically, hydrazone derivatives with heterocyclic substituents were identified as having the most potent and broad-spectrum antifungal effects nih.gov. This highlights the potential of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold for the development of novel antifungal agents to combat challenging fungal infections mdpi.comnih.govresearchgate.net.
Table 2: Antifungal Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound Series | Fungal Pathogen | MIC Range (µg/mL) |
|---|---|---|
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Drug-Resistant Candida species | 8 - 64 |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Candida auris | 0.5 - 64 |
Data sourced from studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives nih.govresearchgate.net.
Anticancer Activity and Cellular Mechanisms
While there is no direct research on the anticancer activity of this compound, studies on a series of related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promising results against the human non-small cell lung cancer cell line, A549 nih.govresearchgate.net.
In these studies, several derivatives were found to reduce the viability of A549 cells by up to 50% and to suppress their migration in vitro nih.govresearchgate.net. The anticancer activity was dependent on the specific chemical structure of the derivatives nih.gov. For example, compounds designated as 12, 20, 21, 22, and 29 in the study were particularly effective nih.govresearchgate.net. Importantly, these active compounds demonstrated favorable cytotoxicity profiles, showing reduced toxicity towards noncancerous Vero cells, which suggests a degree of selectivity for cancer cells nih.govresearchgate.net. The most promising of these, compound 20, which contains a 2-furyl substituent, also exhibited potent antioxidant properties nih.gov. These findings indicate that the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold could be a valuable starting point for the development of novel anticancer agents nih.govresearchgate.net.
Table 3: In Vitro Anticancer Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives on A549 Cells
| Activity | Observation |
|---|---|
| Cell Viability | Reduction of up to 50% |
| Cell Migration | Suppression of migration observed |
| Selectivity | Reduced cytotoxicity towards noncancerous Vero cells |
Data sourced from studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives nih.govresearchgate.net.
There is currently no available research in the scientific literature detailing the activity of this compound or its derivatives against chemotherapy-resistant cancer cells, such as cisplatin-resistant FaDu cells. Investigations into this area are needed to determine any potential efficacy in overcoming chemotherapy resistance.
Induction of Oxidative Stress in Cancer Cell Lines
Following a comprehensive review of available scientific literature, no studies were identified that specifically investigate the induction of oxidative stress in cancer cell lines by this compound. Research on related compounds, specifically derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, has shown that these molecules can modulate oxidative stress pathways, which may sensitize cancer cells to therapies like chemotherapy and radiation. However, these findings are not directly applicable to this compound as the antioxidant and pro-oxidant activities of the derivatives are largely attributed to their phenolic groups, which are absent in the specified compound.
Interaction with Key Oncogenic Proteins (e.g., HER-2, c-MET)
There is currently no available research in the public domain that details the interaction of this compound with key oncogenic proteins such as HER-2 or c-MET. While the inhibition of HER-2 and c-MET signaling pathways is a recognized strategy in cancer therapy, and various compounds are being investigated for this purpose, specific data for this compound is not available.
Antioxidant Properties and Radical Scavenging Mechanisms
No specific studies on the antioxidant properties or radical scavenging mechanisms of this compound have been found in the reviewed scientific literature. The antioxidant capacity of related phenolic derivatives has been documented, with the mechanism involving the donation of hydrogen atoms from the hydroxyl group on the phenolic ring to neutralize reactive oxygen species (ROS). The amino group in these derivatives can further enhance this activity by stabilizing the resulting phenoxyl radical. However, as this compound lacks a phenolic structure, these specific radical scavenging mechanisms are not directly relevant. The general principles of radical scavenging by antioxidants often involve mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET).
Emerging Research Applications and Future Directions for 3 3 Hydroxypropyl Amino Propanoic Acid
Scaffolds for Novel Therapeutic Agent Development (Preclinical Focus)
The core structure of 3-aminopropanoic acid, particularly when modified, serves as a promising scaffold for the development of new therapeutic agents. Preclinical research has highlighted the potential of its derivatives in oncology and as antioxidants.
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their anticancer properties. vistas.ac.inrsc.orgnih.gov In one study, a series of these compounds were tested against A549 non-small cell lung cancer cells. researchgate.net Several derivatives demonstrated the ability to reduce cancer cell viability by 50% and inhibit cell migration in vitro. vistas.ac.in Notably, compounds 12, 20, 21, 22, and 29 from the series showed significant cytotoxic effects on A549 cells while exhibiting more favorable cytotoxicity profiles against noncancerous Vero cells. vistas.ac.inrsc.org The presence of a phenolic hydroxyl group also imparts antioxidant activity, which is crucial for mitigating oxidative stress, a key factor in cancer progression. rsc.orgnih.gov The most promising of these, compound 20, which is a propanehydrazide derivative with a furan-2-ylmethylene substituent, exhibited potent antioxidant properties in the DPPH radical scavenging assay. rsc.orgnih.gov
In a different line of research, thiazole (B1198619) derivatives of 3-aminopropanoic acid have been identified as potential anticancer agents targeting lung cancer. researchgate.net Specifically, novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives showed structure-dependent antiproliferative activity. Oxime and carbohydrazide (B1668358) derivatives within this series displayed potent activity against both drug-sensitive (H69) and drug-resistant (H69AR) lung cancer cell lines, with some compounds significantly exceeding the cytotoxicity of the standard chemotherapeutic agent, cisplatin. researchgate.net In silico molecular docking studies suggested that these compounds may interact with key cancer-related proteins like SIRT2 and EGFR. researchgate.net
These findings underscore the utility of the 3-aminopropanoic acid backbone as a foundational structure for generating diverse libraries of compounds for preclinical evaluation against various cancers. vistas.ac.inresearchgate.net
Table 1: Preclinical Anticancer Activity of 3-Aminopropanoic Acid Derivatives
| Derivative Class | Target/Model | Key Findings | Reference(s) |
|---|---|---|---|
| 3-((4-Hydroxyphenyl)amino)propanoic acid | A549 Lung Cancer Cells | Compounds 12, 20-22, & 29 reduced cell viability by 50%; suppressed cell migration. | vistas.ac.in, rsc.org |
| 3-((4-Hydroxyphenyl)amino)propanoic acid | Antioxidant (DPPH Assay) | Compound 20 showed potent radical scavenging activity. | rsc.org, nih.gov |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | H69/H69AR Lung Cancer Cells | Oxime and carbohydrazide derivatives showed low micromolar activity, surpassing cisplatin. | researchgate.net |
Materials Science and Polymer Chemistry Applications
The bifunctional and trifunctional nature of 3-aminopropanoic acid and its hydroxylated derivatives makes them valuable monomers in materials science and polymer chemistry. These molecules can participate in polymerization reactions to form polyamides and polyesters, leading to materials with tunable properties.
A direct application in materials science involves the synthesis of polymer thin films. In one study, a polymer blend of alcotex (a type of polyvinyl alcohol, PVA) and 3-aminopropanoic acid (β-alanine) was created using a solution casting method. vistas.ac.inrsc.org The resulting thin films were semi-crystalline, and their structural, optical, and electrical properties could be modulated by varying the concentration of the amino acid. vistas.ac.inrsc.org Such films, exhibiting a large optical band gap, are suggested to have potential as insulating materials in electronic devices. vistas.ac.in
Furthermore, 3-aminopropanoic acid has been employed as a self-assembled monolayer (SAM) in the fabrication of perovskite solar cells. rsc.orgresearchgate.net Applying a C3-SAM of 3-aminopropanoic acid onto the hole transport layer modified the crystallinity and improved the surface coverage of the perovskite film. researchgate.net This interfacial engineering resulted in a smoother surface morphology and a notable increase in power conversion efficiency, demonstrating a simple yet effective strategy for enhancing the performance of photovoltaic devices. researchgate.net
The broader field of amino acid-based polymers provides context for the potential of 3-[(3-hydroxypropyl)amino]propanoic acid. Amino acids are increasingly used to create biodegradable and functional polymers. researchgate.netnih.govoit.edu The presence of both an amine and a carboxylic acid group allows for the formation of polyamide chains through amide linkages, similar to the structure of Nylon. pku.edu.cn The additional hydroxyl group in this compound offers a third site for polymerization, enabling the synthesis of polyesters or the creation of cross-linked or functionalized polymers. oit.edumdpi.com This trifunctionality opens avenues for designing advanced biodegradable polymers with tailored hydrophilicity, mechanical properties, and capacity for drug conjugation. nih.govoit.edu
Table 2: Polymer and Materials Science Applications
| Application | Material/System | Key Outcome | Reference(s) |
|---|---|---|---|
| Polymer Thin Films | Alcotex/3-aminopropanoic acid blend | Formation of semi-crystalline thin films with tunable opto-electrical properties for potential use as insulators. | vistas.ac.in, rsc.org |
| Solar Cells | 3-aminopropanoic acid as a Self-Assembled Monolayer (SAM) | Improved perovskite film morphology and increased power conversion efficiency in flexible solar cells. | researchgate.net |
Coordination Chemistry and Ligand Design
The amine and carboxylate groups of 3-aminopropanoic acid and its derivatives are excellent coordinating agents for metal ions, making them valuable ligands in coordination chemistry. The resulting metal complexes often exhibit unique geometries and interesting biological activities.
Studies on the coordination compounds of (±)-2-amino-3-(4-hydroxyphenyl)propionic acid, a structural analogue, with transition metals like cobalt(II), copper(II), and nickel(II) have been reported. rsc.orgpku.edu.cnorcid.org In these complexes, the amino acid typically acts as a bidentate ligand, coordinating to the metal center through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group. rsc.orgpku.edu.cn The introduction of a secondary ligand, such as 1,10-phenanthroline, can lead to the formation of mixed-ligand complexes with different coordination geometries. rsc.orgorcid.org
For instance, spectral and magnetic susceptibility analyses have proposed different geometries for various metal complexes:
Cobalt(II) complexes: A diamagnetic square planar geometry was suggested for both the binary and mixed-ligand complexes. rsc.orgorcid.org
Copper(II) complexes: An octahedral geometry was proposed. rsc.orgorcid.org
Nickel(II) complexes: A square planar geometry was indicated for the binary complex, while the mixed-ligand complex appeared to have a mixture of square planar and octahedral geometries. rsc.orgorcid.org
These coordination compounds are not merely of structural interest; they have also been evaluated for their biological activities. tsijournals.com In several cases, the binary metal complexes of the amino acid derivative exhibited better antimicrobial activities than their corresponding mixed-ligand counterparts. rsc.orgorcid.org Conversely, the mixed-ligand cobalt complex showed the highest antioxidant activity across several assays. orcid.org This demonstrates that coordination to metal ions can be a viable strategy to modulate or enhance the biological properties of the parent amino acid ligand.
Table 3: Coordination Geometries of Metal Complexes with an Amino Acid Derivative Ligand
| Metal Ion | Complex Type | Proposed Geometry | Reference(s) |
|---|---|---|---|
| Cobalt(II) | Binary (Ligand only) | Square Planar | rsc.org, orcid.org |
| Cobalt(II) | Ternary (with 1,10-phenanthroline) | Square Planar | rsc.org, orcid.org |
| Copper(II) | Binary & Ternary | Octahedral | rsc.org, orcid.org |
| Nickel(II) | Binary (Ligand only) | Square Planar | rsc.org, orcid.org |
Role in Supramolecular Chemistry and Molecular Self-Assembly
Amino acids and their derivatives are fundamental building blocks in supramolecular chemistry, capable of self-assembling into highly ordered nanostructures. This assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. researchgate.net The structure of this compound, with its hydrogen-bond donors (-NH, -OH) and acceptor (-COOH), makes it an ideal candidate for participating in such self-assembly processes.
Research on aromatic peptide amphiphiles demonstrates that even subtle changes, like the insertion of a single amino acid, can significantly impact the self-assembly pathway, leading to different macroscopic structures such as fibrous assemblies or supramolecular droplets. These assemblies can form soft materials like hydrogels, which have applications in drug delivery and tissue engineering.
The self-assembly process often involves the formation of a primary structure, such as a chain-like oligomer, which then matures into higher-order structures like nanofibers and networks. For example, amino acids can interact with metal ions to form complexes that subsequently assemble into nanofibers and hydrogels. While direct research on the self-assembly of this compound is limited, the principles derived from similar molecules are highly applicable. The head-to-tail hydrogen bonds between the terminal amino and carboxyl groups are a primary driving force for the formation of supramolecular β-sheet-like structures, which are characteristic of amyloid-like fibrils. researchgate.net The hydroxyl group on the propyl side chain could further influence this process by providing an additional site for hydrogen bonding, potentially modulating the stability and morphology of the resulting supramolecular materials.
Development of Non-Conventional Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a critical global health threat, necessitating the development of novel antimicrobial agents. oit.edu Derivatives of 3-aminopropanoic acid have emerged as a promising scaffold for this purpose, showing efficacy against both MDR bacteria and fungi. mdpi.com
A library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was synthesized and screened against a panel of clinically relevant pathogens, including the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa) and drug-resistant Candida species. mdpi.com The study revealed a clear structure-activity relationship, with certain derivatives exhibiting potent and broad-spectrum antimicrobial activity. oit.edumdpi.com
Key findings from this research include:
Hydrazone Derivatives: Hydrazones containing heterocyclic substituents (compounds 14–16) were identified as the most potent candidates. nih.govmdpi.com
Activity against Gram-Positive Bacteria: These compounds showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 8 µg/mL and vancomycin-resistant Enterococcus faecalis (VRE) with MICs of 0.5–2 µg/mL. nih.govoit.edu
Activity against Gram-Negative Bacteria: Activity was also observed against Gram-negative pathogens, with MIC values between 8 and 64 µg/mL. oit.edu
Antifungal Activity: The derivatives demonstrated substantial activity against drug-resistant fungi, including the emerging threat Candida auris, with MICs as low as 0.5 µg/mL. nih.govmdpi.com
These results highlight the potential of the 3-((4-hydroxyphenyl)amino)propanoic acid framework as a foundational platform for developing new antimicrobial drugs that can target emerging and resistant pathogens. nih.govoit.edu
Table 4: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
| Pathogen Type | Example Pathogen | MIC Range (µg/mL) | Most Potent Derivatives | Reference(s) |
|---|---|---|---|---|
| Gram-Positive (MDR) | MRSA | 1 - 8 | Hydrazones (14-16) | nih.gov, oit.edu |
| Gram-Positive (MDR) | VRE | 0.5 - 2 | Hydrazones (14-16) | nih.gov, oit.edu |
| Gram-Negative | E. coli, K. pneumoniae | 8 - 64 | Hydrazones (14-16), Compound 30 | oit.edu, |
Future Perspectives in Academic Research on Analogues and Derivatives
The existing body of research on this compound and its analogues provides a solid foundation for future academic exploration. The versatility of this scaffold suggests several promising research directions.
Future work will likely focus on the synthesis of novel analogues and derivatives to optimize the observed biological activities and material properties. In therapeutic development, this involves creating new libraries of compounds by modifying the substituents on the core structure. For instance, based on the potent anticancer and antimicrobial activity of certain hydrazone and thiazole derivatives, further structural modifications could be explored to enhance efficacy, improve selectivity, and optimize pharmacokinetic profiles. researchgate.netresearchgate.net The dual antioxidant and anticancer properties of the 4-hydroxyphenyl derivatives suggest that this could be a fruitful area for developing chemotherapeutics with reduced side effects. researchgate.net
In materials science, the trifunctional nature of this compound remains largely untapped. Future research could focus on its use as a monomer to create novel biodegradable polymers, such as polyesteramides, with tailored characteristics. The hydroxyl group provides a handle for post-polymerization modification, allowing for the attachment of drugs, imaging agents, or other functional molecules. mdpi.com This could lead to the development of advanced materials for drug delivery systems, tissue engineering scaffolds, and smart hydrogels.
In the realm of coordination and supramolecular chemistry, designing new ligands based on this scaffold could lead to metal complexes with unique catalytic or therapeutic properties. Furthermore, a systematic study of the self-assembly behavior of this compound and its derivatives could unlock new pathways to fabricate controlled nanostructures, offering insights into fundamental self-assembly mechanisms and paving the way for new biomaterials.
Q & A
Q. 1.1. What are the established synthetic routes for 3-[(3-hydroxypropyl)amino]propanoic acid, and how can reaction conditions be optimized?
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, reacting 3-chloropropanoic acid with 3-hydroxypropylamine under basic conditions (e.g., aqueous NaOH or ethanol) can yield the target compound. Optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while aqueous solvents simplify purification .
- Temperature : Moderate heating (40–60°C) balances reaction rate and side-product formation .
- Catalysts : Base catalysts like triethylamine improve reaction efficiency .
Q. 1.2. What analytical techniques are recommended for characterizing this compound?
- Spectroscopy :
- Chromatography :
Advanced Research Questions
Q. 2.1. How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound derivatives?
SAR studies require systematic modification of functional groups. For example:
- Hydroxypropyl chain length : Shortening or elongating the chain may alter solubility and receptor binding .
- Amino group substitution : Introducing methyl or phenyl groups can enhance enzymatic inhibition (e.g., serine proteases) .
Methodology : - QSAR modeling : Use software like Schrödinger or MOE to predict binding affinities based on electronic and steric parameters .
- In vitro assays : Test cytotoxicity (MTT assay) and antioxidant activity (DPPH assay) for derivatives .
Q. 2.2. What experimental strategies address contradictions in reported biological activity data for this compound?
Discrepancies may arise from impurities, assay conditions, or structural analogs. Solutions include:
- Reproducibility checks : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Comparative analysis : Benchmark against structurally similar compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid derivatives) to isolate functional group effects .
- Advanced purification : Use preparative HPLC or recrystallization to achieve >98% purity .
Q. 2.3. How does this compound interact with microbial or mammalian enzymes?
- Enzyme inhibition : Test against oxidoreductases (e.g., lactate dehydrogenase) or hydrolases (e.g., phosphatases) using kinetic assays .
- Mechanistic insights :
Methodological and Data-Driven Questions
Q. 3.1. What stability considerations are critical for storing this compound in research settings?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation .
- pH sensitivity : Buffered solutions (pH 6–8) minimize degradation of the amino and carboxylic acid groups .
- Light exposure : Amber vials prevent photodegradation of the hydroxypropyl moiety .
Q. 3.2. How can researchers resolve spectral data ambiguities during structural elucidation?
- 2D NMR techniques : HSQC and HMBC correlations clarify connectivity between hydroxypropyl and propanoic acid groups .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₆H₁₃NO₃) with <2 ppm error .
Emerging Research Directions
Q. 4.1. What biotechnological approaches could improve sustainable production of this compound?
- Metabolic engineering : Engineer E. coli or S. cerevisiae to overexpress enzymes (e.g., aldolases) for 3-HP precursor conversion .
- Fermentation optimization : Use glycerol or glucose as carbon sources with pH-controlled bioreactors .
Q. 4.2. How can computational chemistry guide the design of novel derivatives with enhanced pharmacological properties?
- Molecular dynamics (MD) simulations : Predict stability of derivatives in lipid bilayers or protein pockets .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity early in design .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
